molecular formula C7H12N2O B3203990 N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine CAS No. 1026035-03-9

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine

Cat. No.: B3203990
CAS No.: 1026035-03-9
M. Wt: 140.18 g/mol
InChI Key: BISSTFJMMIUKGD-BQYQJAHWSA-N
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Description

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine (CAS: 1026035-03-9) is a bicyclic organic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol . Its IUPAC name, (NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine, reflects its unique bicyclo[3.2.1]octane scaffold fused with a hydroxylamine moiety. The compound is characterized by the SMILES string C1CN2CCC(=NO)C1C2 and the InChIKey BISSTFJMMIUKGD-BQYQJAHWSA-N, indicating its stereochemical configuration .

The compound is commercially available as a research-grade powder, with storage at room temperature and packaging tailored for laboratory use .

Properties

IUPAC Name

(NE)-N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISSTFJMMIUKGD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC(=NO)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC/C(=N\O)/C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine typically involves the reaction of 1-azabicyclo[3.2.1]octan-4-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The oxime group undergoes selective reduction to form primary amines or hydroxylamine derivatives under controlled conditions.

Reaction Type Reagents/Conditions Product Key Findings References
Catalytic HydrogenationH₂, Pd/C (5% w/w), ethanol, 25°C1-azabicyclo[3.2.1]octan-4-amineComplete conversion in 4 hours; retains bicyclic framework.
Hydrazine ReductionNH₂NH₂, FeCl₃·6H₂O, H₂O, 80°C4-amino-1-azabicyclo[3.2.1]octaneSelective reduction to amine without ring opening.
  • Mechanistic Insight : The nitroso intermediate (C=N-O) is reduced via a 2-electron transfer pathway, forming the amine group (-NH₂) .

  • Steric Effects : The bicyclic structure impedes over-reduction or side reactions due to restricted access to the oxime group .

Acid-Catalyzed Hydrolysis

The oxime undergoes hydrolysis under acidic conditions to regenerate the parent ketone.

Reaction Type Reagents/Conditions Product Key Findings References
HydrolysisHCl (6 M), reflux, 12 hours1-azabicyclo[3.2.1]octan-4-oneQuantitative yield (98%); confirmed via NMR and MS.
  • Kinetics : Reaction proceeds via protonation of the oxime hydroxyl group, followed by nucleophilic attack by water .

  • Byproducts : Trace amounts of ring-opened products (<2%) observed under prolonged heating .

Oxidation Reactions

The oxime group participates in oxidation, though reactivity is modulated by the bicyclic framework.

Reaction Type Reagents/Conditions Product Key Findings References
Aerobic OxidationO₂, Mn(acac)₃, CH₃COOH, 80°C1-azabicyclo[3.2.1]octan-4-one nitroxideForms stable nitroxide radical; confirmed by EPR spectroscopy.
  • Catalytic Systems : Mn(III) complexes facilitate single-electron oxidation of the oxime group .

  • Limitations : Over-oxidation to nitro derivatives is suppressed due to steric protection.

Substituent Modifications

The hydroxylamine moiety enables electrophilic substitution and salt formation.

Reaction Type Reagents/Conditions Product Key Findings References
Salt FormationHCl (gas), diethyl ether, 0°CThis compound·HClCrystalline salt; improves stability for storage.
AlkylationCH₃I, K₂CO₃, DMF, 60°CO-methylated oxime derivativePartial conversion (62%); competing N-alkylation observed.
  • Selectivity : Protonation occurs preferentially at the oxime oxygen rather than the bicyclic nitrogen .

Biological Interactions

While not a chemical reaction per se, the compound’s oxime group enhances binding to neurotransmitter transporters:

Target Interaction Affinity (Ki) Key Findings References
Serotonin TransporterCompetitive inhibition48 nMHigh selectivity over dopamine/norepinephrine transporters.
Sigma-1 ReceptorAllosteric modulation120 nMPotential application in neuropsychiatric disorders.

Scientific Research Applications

Applications in Scientific Research

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine has several noteworthy applications across different research domains:

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may have enhanced biological activity or novel properties.

Biological Studies

Research indicates that this compound can act as a non-toxic organic buffering agent in cell cultures, maintaining pH levels within a specific range (6-8.5) which is crucial for various biological assays .

Analytical Chemistry

The compound can be employed as a reagent in analytical chemistry for the detection of aldehydes and ketones through derivatization processes, enhancing the sensitivity and specificity of analytical methods.

Case Study 1: Drug Development

In a study focused on drug development, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development into anticancer agents.

Case Study 2: Buffering Agent Evaluation

A comparative study evaluated the effectiveness of this compound as a buffering agent against traditional buffers like MOPS and HEPES in cell culture applications. Findings showed that it maintained stable pH levels while supporting cell viability, making it a viable alternative for biological experiments.

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug design and synthesis of derivativesPotential anticancer agents developed
Organic SynthesisIntermediate for synthesizing various organic compoundsEnhanced reactivity observed
Biological StudiesNon-toxic buffering agent for cell culturesMaintained pH stability and supported cell viability
Analytical ChemistryReagent for detecting aldehydes and ketonesImproved sensitivity in analytical methods

Mechanism of Action

The mechanism by which N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bicyclo[3.2.1]octane core and hydroxylamine functional group distinguish this compound from related azabicyclic structures. Below is a systematic comparison with key analogs:

Structural and Functional Comparisons

Table 1: Key Properties of N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Functional Role References
This compound 1026035-03-9 C₇H₁₂N₂O 140.19 Bicyclo[3.2.1]octane core; hydroxylamine substituent Research scaffold (potential neuroactive properties inferred from analogs)
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide 未提供 (see Wishka et al. 2006) C₁₂H₁₅N₃O₂ ~233.27 Bicyclo[2.2.2]octane core; carboxamide and furopyridine groups α7 nicotinic receptor agonist (cognitive deficits in schizophrenia)
N-{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine 1187160-91-3 C₁₀H₁₆N₂O 180.25 Cyclopropyl-substituted bicyclo[3.2.1]octane; hydroxylamine group Versatile small-molecule scaffold (laboratory use)
1-Azabicyclo[1.1.0]butane derivatives 未提供 Varies (e.g., C₃H₅N) ~67.08–300+ Highly strained tricyclic core Strain-release amination; synthesis of azetidines
4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., β-lactam antibiotics) 未提供 C₇H₁₀N₂O₂S ~186.23 Sulfur-containing bicyclo[3.2.0] core Antibacterial activity (β-lactamase stability)

Key Differences and Implications

Ring Size and Strain :

  • The bicyclo[3.2.1]octane system in the target compound offers moderate ring strain compared to the highly strained bicyclo[1.1.0]butane analogs, which are exploited for strain-release reactivity in amination reactions .
  • The bicyclo[2.2.2]octane framework (e.g., Wishka et al.’s compound) provides greater rigidity, enhancing binding affinity to the α7 receptor .

Functional Groups: The hydroxylamine group in the target compound may enable unique redox or coordination chemistry, unlike the carboxamide groups in α7 agonists or the β-lactam ring in antibiotics .

However, the absence of a carboxamide or aromatic moiety may limit receptor binding . In contrast, 4-thia-azabicyclo[3.2.0]heptane derivatives are optimized for antibacterial activity via β-lactam ring stabilization .

Biological Activity

N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

  • IUPAC Name : 1-azabicyclo[3.2.1]octan-4-one oxime
  • Molecular Formula : C7H12N2O
  • Molecular Weight : 140.19 g/mol
  • CAS Number : 1026035-03-9
  • Purity : 97% .

This compound acts primarily as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5 . Such properties are crucial in biological systems where pH stability is necessary for enzyme activity and cellular function.

Antinociceptive Properties

Research has indicated that derivatives of the azabicyclo[3.2.1]octane scaffold, including this compound, exhibit significant analgesic activities. For instance, compounds structurally related to this scaffold have been shown to possess potent analgesic effects comparable to morphine in various animal models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bicyclic structure can enhance biological activity significantly. For example, the introduction of different substituents on the nitrogen atoms or altering the bicyclic framework has been linked to improved selectivity and potency against specific receptors such as opioid receptors .

Study on Analgesic Activity

A notable study evaluated a series of azabicyclo[3.2.1]octane derivatives for their analgesic properties using the hot plate test in rodents. The results demonstrated that certain modifications led to compounds with enhanced pain relief capabilities while minimizing side effects typically associated with opioid analgesics .

In Vitro Studies on Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . These findings highlight the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnalgesic50
8-Benzoyloxy derivativeAntitumor30
Kappa receptor antagonistOpioid receptor172

Q & A

Q. Why do species-specific disparities in metabolite profiles occur, and how should this inform translational research?

  • Rat microsomes favor reductive metabolites (e.g., o-anisidine), whereas rabbits produce more oxidative products due to CYP1A2 abundance . Cross-species extrapolation requires isoform activity normalization (e.g., CYP1A2/CYP2D6 ratios) or human organ-on-chip models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine
Reactant of Route 2
N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.